(E)-3-(4-(4-Methoxyphenoxy)phenyl)acrylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-13-7-9-15(10-8-13)20-14-5-2-12(3-6-14)4-11-16(17)18/h2-11H,1H3,(H,17,18)/b11-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKFVGVKHYHZJH-NYYWCZLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies
De Novo Synthesis of (E)-3-(4-(4-Methoxyphenoxy)phenyl)acrylic Acid
The creation of this compound from basic starting materials involves a multi-step process that strategically builds the molecule's distinct structural features: the (E)-configured acrylic acid group and the diaryl ether linkage.
Stereoselective Approaches to the (E)-Configuration
Achieving the desired (E)-geometry of the carbon-carbon double bond in the acrylic acid moiety is paramount. The thermodynamic stability of the (E)-isomer, where the bulky phenyl and carboxylic acid groups are on opposite sides of the double bond, generally favors its formation over the (Z)-isomer. Several condensation reactions are particularly effective in ensuring high stereoselectivity.
Strategies for Constructing the Diaryloxyphenyl Linkage
A critical step in the synthesis is the formation of the ether bond between the two phenyl rings. This is typically achieved through a nucleophilic aromatic substitution reaction. A common approach involves the reaction of a phenoxide with an activated aryl halide. For the synthesis of the precursor aldehyde, 4-(4-methoxyphenoxy)benzaldehyde (B1588542), this would involve the reaction of 4-methoxyphenol (B1676288) with an activated 4-halobenzaldehyde, such as 4-fluorobenzaldehyde (B137897).
Application of Established Methodologies (e.g., Knoevenagel Condensation, Claisen-Schmidt Condensation)
Knoevenagel Condensation: This reaction is a cornerstone for the synthesis of cinnamic acid derivatives. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. wikipedia.orgmdpi.com For the synthesis of the target molecule, 4-(4-methoxyphenoxy)benzaldehyde would be reacted with malonic acid. The use of a base like pyridine (B92270), often with a co-catalyst like piperidine (B6355638) (the Doebner modification), facilitates the condensation and subsequent decarboxylation to yield the desired α,β-unsaturated carboxylic acid with a high preference for the (E)-isomer. wikipedia.orgtue.nl Greener approaches to the Knoevenagel condensation have also been developed, utilizing solvent-free conditions and more environmentally benign catalysts. tue.nl
Claisen-Schmidt Condensation: This base-catalyzed reaction between an aldehyde (lacking α-hydrogens) and a ketone or ester (with α-hydrogens) is another powerful tool for forming carbon-carbon double bonds. wikipedia.org To synthesize the target acrylic acid, 4-(4-methoxyphenoxy)benzaldehyde could be condensed with an acetate (B1210297) ester (like methyl acetate or ethyl acetate) in the presence of a strong base such as sodium methoxide (B1231860). researchgate.net This initially forms the corresponding cinnamate (B1238496) ester, which can then be hydrolyzed to the carboxylic acid. The Claisen-Schmidt condensation typically affords the more stable (E)-isomer in high yields. wikipedia.orgresearchgate.net
| Reaction | Reactants | Typical Catalyst | Key Features |
|---|---|---|---|
| Knoevenagel Condensation | 4-(4-methoxyphenoxy)benzaldehyde and Malonic Acid | Pyridine/Piperidine | Directly forms the carboxylic acid; high (E)-selectivity. |
| Claisen-Schmidt Condensation | 4-(4-methoxyphenoxy)benzaldehyde and an Acetate Ester | Sodium Methoxide | Forms an ester intermediate requiring subsequent hydrolysis; high (E)-selectivity. |
Utilization of Specialized Coupling Reactions (e.g., Ullmann Coupling for Aryloxy Bonds)
The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, particularly when other nucleophilic substitution methods are less effective. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol. wikipedia.org In the context of synthesizing the key intermediate, 4-(4-methoxyphenoxy)benzaldehyde, an Ullmann-type reaction could be employed by reacting 4-halobenzaldehyde with 4-methoxyphenol in the presence of a copper catalyst and a base. wikipedia.org While traditional Ullmann reactions often require harsh conditions, modern modifications with soluble copper catalysts and various ligands have made the reaction more versatile and milder. wikipedia.orgmdpi.com A specific protocol for synthesizing 4-(4-methoxyphenoxy)benzaldehyde involves the nucleophilic addition of 4-methoxyphenol to 4-fluorobenzaldehyde in the presence of potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. researchgate.net
Synthesis of Structurally Related Analogues and Derivatives
The synthetic methodologies described above are not limited to the target molecule but can be adapted to produce a wide array of structurally related compounds.
Preparation of Phenoxy-Phenyl and Aryloxy Cinnamic Acid Derivatives
By varying the starting materials, a diverse library of analogues can be synthesized. For instance, substituting 4-methoxyphenol with other substituted phenols in the Ullmann coupling step would lead to a variety of aryloxy benzaldehydes. These intermediates can then undergo Knoevenagel or Claisen-Schmidt condensation to yield a range of (E)-3-(4-(aryloxy)phenyl)acrylic acids.
Similarly, the aryl aldehyde component can be modified. Starting with different halo-substituted aromatic aldehydes in the Ullmann coupling allows for the introduction of various substituents on the phenyl ring bearing the acrylic acid group. Furthermore, employing different substituted malonic acids or acetate esters in the condensation step can lead to further derivatization of the acrylic acid moiety. The versatility of these reactions provides a robust platform for creating a multitude of phenoxy-phenyl and aryloxy cinnamic acid derivatives for further scientific investigation. jocpr.comnih.gov
| Ullmann Coupling Reactant (Phenol) | Ullmann Coupling Reactant (Aryl Halide) | Condensation Reactant (Active Methylene) | Resulting Analogue Type |
|---|---|---|---|
| Phenol | 4-Fluorobenzaldehyde | Malonic Acid | (E)-3-(4-phenoxyphenyl)acrylic acid |
| 4-Chlorophenol | 4-Fluorobenzaldehyde | Malonic Acid | (E)-3-(4-(4-chlorophenoxy)phenyl)acrylic acid |
| 4-Methoxyphenol | 2-Fluorobenzaldehyde | Malonic Acid | (E)-3-(2-(4-methoxyphenoxy)phenyl)acrylic acid |
| 4-Methoxyphenol | 4-Fluorobenzaldehyde | Ethyl cyanoacetate | Ethyl (E)-2-cyano-3-(4-(4-methoxyphenoxy)phenyl)acrylate |
Functional Group Transformations on the Acrylic Acid Moiety
The carboxylic acid group of this compound is a versatile handle for a variety of chemical modifications, including esterification, amide coupling, and reduction. These transformations allow for the synthesis of a diverse library of compounds based on the parent structure.
Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. A common strategy involves activating the carboxylic acid, for instance, by converting it into an acyl chloride. This can be achieved using reagents like oxalyl chloride or thionyl chloride in a suitable solvent such as dichloromethane (B109758), often with a catalytic amount of N,N-dimethylformamide (DMF). mdpi.comresearchgate.net The resulting activated acyl chloride can then react with an alcohol to form the desired ester. mdpi.com For example, a similar compound, (E)-3-(4-acetoxy-3-methoxyphenyl)acrylic acid, is activated with oxalyl chloride and then reacted with esculetin (B1671247) (a dihydroxycoumarin) in the presence of triethylamine (B128534) to yield the corresponding ester. mdpi.com Another approach is the Steglich esterification, which uses a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI HCl), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com
Amide Coupling: The synthesis of amides from the acrylic acid moiety is another critical functional group transformation. This is typically accomplished using peptide coupling reagents that activate the carboxylic acid in situ. A modified Steglich procedure utilizing EDCI HCl and DMAP in acetonitrile (B52724) has been shown to be effective, even under microwave irradiation, to facilitate the reaction between a similar acrylic acid derivative and an amine (glycine ethyl ester hydrochloride), affording the amide in high yield. mdpi.com Such methods are widely employed in pharmaceutical chemistry for their reliability and tolerance of various functional groups. researchgate.net Solvent-free approaches using coupling agents like tetramethoxysilane (B109134) have also been developed for amide bond formation. researchgate.net
Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran. libretexts.orgchemguide.co.uk Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.orgchemistrysteps.com The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol; therefore, the aldehyde cannot be isolated using this method. chemguide.co.ukchemistrysteps.com If the corresponding ester is first synthesized, it can be reduced to an aldehyde using less reactive, sterically hindered reducing agents like diisobutylaluminium hydride (DIBAL-H), typically at low temperatures (-78 °C) to prevent over-reduction to the alcohol. chemistrysteps.com
Table 1: Summary of Functional Group Transformations on the Acrylic Acid Moiety
| Transformation | Reagents and Conditions | Product Functional Group | Reference |
| Esterification | 1. Oxalyl chloride, cat. DMF, CH₂Cl₂ 2. Alcohol, Triethylamine | Ester | mdpi.com |
| EDCI HCl, DMAP, Acetonitrile, Microwave | Ester | mdpi.com | |
| Amide Coupling | EDCI HCl, DMAP, Amine, Acetonitrile, Microwave | Amide | mdpi.com |
| Tetramethoxysilane, Amine, Heat (Solvent-free) | Amide | researchgate.net | |
| Reduction | 1. LiAlH₄, Dry Ether 2. H₃O⁺ workup | Primary Alcohol | libretexts.orgchemguide.co.uk |
Modifications of the Methoxy (B1213986) and Phenoxy Substituents
The aromatic rings of this compound offer sites for modification through reactions such as demethylation and nucleophilic or electrophilic aromatic substitution, enabling the synthesis of analogues with altered electronic and steric properties.
Demethylation of the Methoxy Group: The methyl group of the methoxy substituent can be cleaved to yield a hydroxyl group. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) in an inert solvent like dichloromethane or by using strong nucleophiles like iodide in the presence of a proton source.
Nucleophilic Aromatic Substitution (SNAr): While the phenyl rings in the parent compound are electron-rich and not primed for SNAr, this reaction becomes relevant for derivatives bearing strong electron-withdrawing groups and a suitable leaving group (like a halogen) on one of the rings. The SNAr mechanism generally proceeds via a stepwise addition-elimination pathway, forming a Meisenheimer intermediate. nih.gov For instance, the synthesis of the core 4-methoxyphenoxy benzaldehyde (B42025) structure can be achieved via the nucleophilic addition of 4-methoxyphenol to 4-fluorobenzaldehyde in the presence of a base like potassium carbonate. researchgate.net This principle can be applied to synthesize derivatives by reacting a suitably substituted phenoxide with an activated aryl halide. mdpi.com
Electrophilic Aromatic Substitution (EAS): The methoxy and phenoxy groups are electron-donating and act as ortho-, para-directing groups, activating the aromatic rings towards electrophilic attack. Reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to occur at the positions ortho and para to these activating groups. The precise location of substitution would depend on the interplay of electronic and steric factors. For example, in a related system, electrophilic bromination occurred on an osmabenzene (B1577212) ring fused to an osmapentalene ring, demonstrating the susceptibility of activated aromatic systems to electrophilic attack. xmu.edu.cn
Process Optimization and Scalability Considerations for Research Applications
For the synthesis of this compound and its derivatives to be practical for research purposes, which may require gram-scale quantities, optimization of the synthetic route and purification methods is essential.
Process Optimization: The synthesis of related acrylic acids is often achieved through condensation reactions like the Knoevenagel or Perkin condensations. nih.govresearchgate.net The optimization of such reactions involves a systematic study of various parameters.
Solvent: The choice of solvent can significantly impact reaction yield. For the Knoevenagel condensation of 4-hydroxybenzaldehyde (B117250) with malonic acid, using 1,4-dioxane (B91453) as a solvent was found to increase the yield compared to the traditional use of pyridine. researchgate.net
Catalyst: The type and amount of catalyst are crucial. A combination of pyridine and piperidine has been identified as an effective catalyst system for the Knoevenagel condensation. researchgate.net In a Claisen-Schmidt condensation, the amount of sodium methoxide catalyst was optimized to achieve a high yield of methyl p-methoxy cinnamate. researchgate.net
Reactant Stoichiometry: Varying the molar ratio of the reactants is a key optimization step. For instance, a molar ratio of 1:3 for 4-hydroxybenzaldehyde to malonic acid was found to be optimal. researchgate.net
Temperature and Reaction Time: These parameters are interdependent and must be carefully controlled to ensure complete reaction while minimizing side product formation. A reaction temperature of 50°C and a time of 1.0 hour were optimal for the Claisen-Schmidt condensation mentioned previously. researchgate.net
Table 2: Example of Knoevenagel Condensation Optimization
| Parameter | Variation | Optimal Condition | Result | Reference |
| Solvent | Pyridine vs. 1,4-Dioxane | 1,4-Dioxane | Increased yield from 83% to 88% | researchgate.net |
| Catalyst | Pyridine/Piperidine | Pyridine and Piperidine | Effective condensation | researchgate.net |
| Reactant Ratio | Aldehyde:Malonic Acid | 1:3 | Maximized product formation | researchgate.net |
Scalability and Purification: Transitioning from a small-scale synthesis to producing larger quantities for extensive research presents challenges. Reaction conditions may need to be re-optimized, particularly concerning heat transfer and mixing. Purification is a critical consideration for obtaining high-purity material. For acrylic acids, common purification techniques include:
Recrystallization: This is a standard method for purifying solid products. An appropriate solvent or solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. researchgate.net
Extraction: Liquid-liquid extraction can be used to separate the product from impurities based on their differential solubilities in immiscible solvents. This is often a key step in the workup procedure to remove catalysts and unreacted starting materials. google.com
Chromatography: Column chromatography is a powerful tool for separating complex mixtures and achieving high purity, though it can be less practical for very large scales in a typical research lab. For analytical purposes, High-Performance Liquid Chromatography (HPLC) can be used to assess purity. sielc.com
Fractional Crystallization: For separating acrylic acid from aqueous solutions, fractional crystallization can be an effective technique. The process can be enhanced by adding salts that eliminate eutectic points between the acid and water, allowing for a more efficient separation. google.com
Structural Elucidation and Conformational Analysis in Research Contexts
Advanced Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural analysis of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR, Raman), and Mass Spectrometry (MS) provide a comprehensive picture of the molecular connectivity, functional groups, and atomic composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. For (E)-3-(4-(4-Methoxyphenoxy)phenyl)acrylic acid, both ¹H and ¹³C NMR are essential for structural confirmation.
The ¹H NMR spectrum provides information on the chemical environment of each proton. The protons on the acrylic acid double bond are particularly informative. The expected signals for these vinyl protons would appear as two distinct doublets. The magnitude of the coupling constant (J-value) between these two protons is diagnostic of the alkene geometry. For an (E)-isomer, as in this compound, a large coupling constant, typically in the range of 15-16 Hz, is expected, confirming the trans configuration of the substituents on the double bond. The aromatic protons would appear as a series of multiplets in the downfield region, while the methoxy (B1213986) group protons would present as a sharp singlet around 3.8 ppm. The acidic proton of the carboxyl group is often broad and may exchange with trace water in the solvent.
¹³C NMR spectroscopy complements the proton data by identifying the number of unique carbon environments. The spectrum would show distinct signals for the carboxyl carbon, the carbons of the C=C double bond, the aromatic carbons (including those bonded to oxygen), and the methoxy carbon. The chemical shifts provide insight into the electronic environment of each carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous compounds and standard chemical shift increments. Actual experimental values may vary.
¹H NMR (in CDCl₃)| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 12.0 - 12.5 | br s | - |
| Vinylic Proton (Ar-CH=) | 7.7 - 7.8 | d | ~16.0 |
| Aromatic Protons | 6.9 - 7.6 | m | - |
| Vinylic Proton (=CH-COOH) | 6.3 - 6.4 | d | ~16.0 |
¹³C NMR (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (-C=O) | 170 - 173 |
| Aromatic C-O | 155 - 160 |
| Vinylic Carbon (Ar-CH=) | 143 - 146 |
| Aromatic C-H / C-C | 115 - 132 |
| Vinylic Carbon (=CH-COOH) | 117 - 120 |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule's bonds. The resulting spectra serve as a unique "molecular fingerprint" and confirm the presence of specific functional groups.
For this compound, the FT-IR spectrum would be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid dimer, typically centered around 3000 cm⁻¹. A sharp and intense C=O stretching vibration from the carboxyl group is expected around 1700-1720 cm⁻¹. The C=C stretching of the acrylate (B77674) and aromatic rings would appear in the 1600-1650 cm⁻¹ region. The characteristic C-O-C stretching vibrations of the diaryl ether and methoxy groups would produce strong bands in the 1200-1250 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. The out-of-plane C-H bending vibration of the trans-disubstituted double bond would give rise to a strong band around 980 cm⁻¹.
Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. The C=C double bond stretch is also typically strong in the Raman spectrum, providing further confirmation of the core structure.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch (H-bonded) | 2800 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700 - 1720 |
| Alkene / Aromatic | C=C stretch | 1600 - 1650 |
| Diaryl Ether | C-O-C asymmetric stretch | 1230 - 1270 |
| Methoxy Ether | C-O-C stretch | 1020 - 1050 |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₆H₁₄O₄), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺•) at an m/z value corresponding to its exact mass (270.0892).
Electron impact ionization would likely induce several characteristic fragmentation pathways. Common losses for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl radical (•COOH, M-45). Cleavage alpha to the ether linkage is also a probable fragmentation route, potentially leading to ions corresponding to the phenoxy or methoxyphenyl moieties. Analysis of these fragment ions allows for the piecemeal reconstruction of the molecule, confirming the connectivity of the diaryl ether and acrylic acid components.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and details of intermolecular interactions. While a specific crystal structure for this compound has not been reported in the surveyed literature, the expected solid-state arrangement can be inferred from related compounds. researchgate.netnih.gov
Carboxylic acids frequently crystallize as centrosymmetric dimers, where two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups. researchgate.netnih.gov This is a highly probable packing motif for the title compound. In addition to hydrogen bonding, the crystal packing would be stabilized by weaker van der Waals forces and potentially by π-π stacking interactions between the aromatic rings of adjacent molecules. A full crystallographic analysis would provide key data such as the crystal system, space group, and unit cell dimensions, and would definitively confirm the (E)-configuration of the double bond.
Analysis of Conformational Preferences and Isomerism
The structure of this compound features two key points of geometric and conformational interest: the isomerism of the carbon-carbon double bond and the rotational freedom around the single bonds, particularly those of the ether linkage.
The "(E)" designation specifies the stereochemistry at the double bond, indicating that the aromatic group and the carboxylic acid group are on opposite sides (trans). This isomer is generally more stable than the corresponding (Z)- or cis-isomer due to reduced steric hindrance between the bulky substituents.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule. These methods provide insights into geometry, stability, and reactivity.
Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure
No specific studies employing Density Functional Theory (DFT) or ab initio methods to investigate the electronic structure of (E)-3-(4-(4-Methoxyphenoxy)phenyl)acrylic acid have been reported. Such studies would typically involve methods like B3LYP with basis sets such as 6-31G* to calculate electronic properties, including orbital energies (HOMO and LUMO) and the distribution of electron density.
Analysis of Molecular Geometry and Conformational Energetics
There is no available research detailing the analysis of the molecular geometry or the conformational energetics for this compound. A computational analysis would identify the most stable conformation (lowest energy state) by calculating the potential energy surface as a function of bond rotations (dihedral angles). This would reveal the preferred spatial arrangement of the phenyl rings and the acrylic acid moiety.
Charge Distribution and Electrostatic Potential Mapping
Detailed information on the charge distribution and electrostatic potential mapping for this compound is not present in the current scientific literature. This type of analysis is used to create a molecular electrostatic potential (MEP) map, which visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, offering predictions about its intermolecular interactions.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) might interact with a biological target, such as a protein or enzyme.
Prediction of Interactions with Biological Receptors and Enzymes
There are no published molecular docking studies that predict the specific interactions between this compound and any biological receptors or enzymes. Such research would involve simulating the binding of the compound into the active site of a target protein to identify key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for biological activity.
Ligand-Protein Binding Affinity Predictions
In the absence of docking studies, there are consequently no predictions for the ligand-protein binding affinity of this compound. Binding affinity, often expressed as a binding energy or inhibition constant (Ki), quantifies the strength of the interaction between the ligand and its target, which is a critical parameter in drug discovery and design.
Spectroscopic Property Prediction and Correlation with Experimental Data
Theoretical calculations, particularly using density functional theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These predictions can then be correlated with experimental data to confirm the molecular structure and understand its electronic and vibrational characteristics.
While specific experimental and exhaustive theoretical spectroscopic studies on this compound are not extensively documented in the reviewed literature, the principles of such analyses can be understood from studies on analogous compounds. For instance, the spectroscopic properties of similar acrylic acid derivatives have been examined using techniques like FT-IR, UV-Vis, and NMR spectroscopy, with computational methods employed to assign and interpret the experimental spectra. nih.gov
A theoretical approach to understanding the spectroscopic properties of this compound would typically involve:
Geometric Optimization: The first step is to determine the lowest-energy molecular conformation of the compound. This is often achieved by varying selected torsion angles and calculating the molecular energy profile. nih.gov
Vibrational Analysis: Following optimization, vibrational frequencies are calculated. These theoretical frequencies, when appropriately scaled, can be compared with experimental FT-IR and Raman spectra to assign specific vibrational modes to the functional groups within the molecule. For the title compound, key vibrational modes would include the C=O and O-H stretching of the carboxylic acid group, the C=C stretching of the acrylic acid moiety, and the C-O-C stretching of the ether linkages.
Electronic Spectra Prediction: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis). nih.gov This method provides information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that influences the chemical reactivity and bioactivity of the molecule.
NMR Spectra Prediction: The gauge-including atomic orbital (GIAO) method is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts. epstem.net These theoretical shifts can be correlated with experimental data to aid in the structural elucidation of the compound.
The table below illustrates the kind of data that would be generated in a comparative theoretical and experimental spectroscopic study. The values presented are hypothetical and based on typical ranges for the functional groups present in the molecule.
| Spectroscopic Technique | Predicted Wavenumber/Chemical Shift (Theoretical) | Experimental Wavenumber/Chemical Shift (Typical Range) | Assignment |
| FT-IR | |||
| ~1700-1725 cm⁻¹ | ~1680-1710 cm⁻¹ | C=O stretch (carboxylic acid) | |
| ~2500-3300 cm⁻¹ (broad) | ~2500-3300 cm⁻¹ (broad) | O-H stretch (carboxylic acid) | |
| ~1620-1640 cm⁻¹ | ~1610-1630 cm⁻¹ | C=C stretch (alkene) | |
| ~1240-1260 cm⁻¹ | ~1230-1250 cm⁻¹ | Asymmetric C-O-C stretch (ether) | |
| ~1020-1040 cm⁻¹ | ~1010-1030 cm⁻¹ | Symmetric C-O-C stretch (ether) | |
| ¹H NMR | |||
| ~12.0-13.0 ppm | ~10.0-13.0 ppm | -COOH | |
| ~7.5-7.8 ppm | ~7.4-7.7 ppm | Ar-H | |
| ~6.9-7.2 ppm | ~6.8-7.1 ppm | Ar-H | |
| ~6.3-6.6 ppm | ~6.2-6.5 ppm | =CH-COOH | |
| ~3.8-3.9 ppm | ~3.7-3.8 ppm | -OCH₃ | |
| ¹³C NMR | |||
| ~168-172 ppm | ~165-170 ppm | -COOH | |
| ~155-160 ppm | ~153-158 ppm | Ar-C-O | |
| ~115-145 ppm | ~114-148 ppm | Ar-C and =C | |
| ~55-56 ppm | ~54-55 ppm | -OCH₃ |
Note: The theoretical values are estimations and would require specific computational calculations for accuracy. Experimental values are typical ranges for the respective functional groups.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research
QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are valuable in medicinal chemistry for predicting the activity of new compounds and for understanding the structural features that are important for a particular biological response.
For this compound, QSAR and QSPR studies could be employed to predict a variety of endpoints, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent, based on the activities of related acrylic acid derivatives. nih.govnih.gov
The development of a QSAR/QSPR model typically involves the following steps:
Data Set Collection: A dataset of structurally related compounds with experimentally determined activities or properties is compiled. For the target compound, this would involve gathering data on various substituted acrylic acids. nih.gov
Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.
Model Development and Validation: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity or property. mdpi.com The predictive power of the model is then rigorously validated using internal and external validation techniques. mdpi.com
While a specific QSAR/QSPR model for this compound is not available in the public domain, studies on similar classes of compounds provide insights into the types of descriptors that might be important for its activity. For example, in QSAR studies of acrylic acid derivatives as dual inhibitors of cyclooxygenases and lipoxygenases, descriptors related to molecular shape, electronic properties (such as the distribution of electrostatic potential), and hydrophobicity have been shown to be significant. researchgate.net
The table below provides a hypothetical example of molecular descriptors that could be calculated for this compound and used in a QSAR/QSPR model.
| Descriptor Type | Descriptor Example | Calculated Value (Hypothetical) | Potential Relevance |
| Constitutional | Molecular Weight | 270.28 g/mol | Size and mass of the molecule |
| Number of Rotatable Bonds | 5 | Molecular flexibility | |
| Topological | Wiener Index | 1256 | Branching and compactness of the molecule |
| Balaban J Index | 2.15 | Shape and size of the molecule | |
| Geometrical | Molecular Surface Area | ~300 Ų | Interaction with biological targets |
| Molecular Volume | ~250 ų | Spatial occupancy | |
| Electronic | Dipole Moment | ~3.5 D | Polarity and intermolecular interactions |
| HOMO Energy | -6.2 eV | Electron-donating ability | |
| LUMO Energy | -1.8 eV | Electron-accepting ability | |
| Physicochemical | LogP (octanol-water partition coefficient) | ~3.8 | Lipophilicity and membrane permeability |
These descriptors, once calculated for a series of related compounds, would form the basis for developing a predictive QSAR or QSPR model. Such a model could then be used to estimate the biological activity or properties of this compound and to guide the design of new analogues with improved characteristics.
Applications in Materials Science and Specialized Chemical Synthesis
Role as a Versatile Building Block in Complex Organic Synthesis
The molecular architecture of (E)-3-(4-(4-Methoxyphenoxy)phenyl)acrylic acid, characterized by its reactive carboxylic acid group and conjugated system, makes it a highly adaptable building block for chemists. The acrylic acid portion can undergo a variety of chemical transformations, including esterification, amidation, and addition reactions, while the aromatic rings can be further functionalized.
This compound serves as a precursor for constructing more complex and high-value organic molecules. The acrylic acid moiety is a key functional group that allows for the extension of the molecular framework. For instance, similar cinnamic acid derivatives are widely used in synthesis due to their versatile reactivity. nih.govresearchgate.net The synthesis of hybrid molecules, where an acrylic acid derivative is combined with another biologically active scaffold, demonstrates a common strategy. A relevant example is the esterification of ferulic acid (a structurally related compound) with esculetin (B1671247) to create a new hybrid compound with potential biological interest. mdpi.com This highlights how the acrylic acid group can act as a handle to link different molecular fragments, creating diverse and complex scaffolds. The diaryl ether component also provides a stable, yet flexible, core structure that is desirable in the design of new molecular entities.
In the realm of medicinal chemistry, the acrylic acid scaffold is recognized for its utility in designing novel therapeutic agents. chemimpex.com Derivatives of acrylic acid are investigated for a wide range of pharmacological activities. For example, various (E)-3-(aryl)acrylic acids have been synthesized and evaluated as dual inhibitors of cyclooxygenases and lipoxygenases, which are important targets in anti-inflammatory drug discovery. The acrylic acid moiety serves as a suitable template for designing such inhibitors. While research on this compound itself is specific, its structural class is of significant interest. Phenoxy acids and their derivatives are associated with numerous biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them valuable intermediates in the development of new pharmaceutical candidates. researchgate.net
The table below outlines common synthetic transformations involving the acrylic acid functional group, illustrating its versatility as a building block.
| Reaction Type | Reagents | Product Class | Potential Application |
| Esterification | Alcohol, Acid Catalyst | Esters | Pro-drugs, Polymers, Fragrances |
| Amidation | Amine, Coupling Agent | Amides | Bioactive Molecules, Polyamides |
| Heck Coupling | Aryl Halide, Palladium Catalyst | Stilbene Derivatives | Functional Materials, Pharmaceuticals |
| Michael Addition | Nucleophile (e.g., Thiol) | Substituted Propanoic Acids | Bio-conjugation, Synthesis Intermediates |
Integration into Advanced Polymer and Coating Formulations
The properties of this compound make it a candidate for incorporation into specialized polymers and coatings. Acrylic monomers are fundamental to the polymer industry, used in everything from simple plastics to high-performance resins. thermofisher.com
The presence of the bulky and rigid diaryl ether and phenyl groups can impart desirable thermal and mechanical properties to a polymer backbone. Furthermore, such aromatic structures are known to influence the refractive index of materials. Research into soft hydrophobic acrylic materials has shown that incorporating poly(phenyl ether)-containing monomers can lead to materials with a high refractive index, which are particularly useful for optical applications like intraocular lenses. chemdad.com The integration of this compound into a polymer chain could therefore be a strategy for developing advanced optical plastics. Additionally, related compounds like methyl (2E)-3-(4-Hydroxy-3-methoxyphenyl)acrylate are used in methods for preparing photoaligning polymer materials, suggesting a role for this structural class in liquid crystal display technologies. researchgate.net
Development of Agrochemicals and Related Research Applications
While direct agrochemical applications of this compound are not widely documented, its core structures—cinnamic acid and phenoxy derivatives—are subjects of significant research in this field. Cinnamic acid derivatives are recognized as a versatile tool for developing agrochemicals to control plant diseases by enhancing the plant's own defense mechanisms. nih.gov For instance, novel derivatives of ferulic acid have been shown to be effective in controlling the Tobacco Mosaic Virus (TMV). nih.gov
Similarly, phenoxy derivatives are investigated for pest control. Certain substituted alkynyl phenoxy compounds have been developed as synergists to overcome metabolic resistance in insecticide-resistant pests. nih.gov Given that this compound combines both a cinnamic acid backbone and a phenoxy moiety, it represents a scaffold that could be explored for the development of new agrochemicals with novel modes of action. chemimpex.com The larvicidal activity of various cinnamic acid esters against Aedes aegypti further underscores the potential of this class of compounds in pest management.
Research into Functional Materials (e.g., Precursors for OLEDs or Functional Plastics)
The conjugated π-system extending across the phenyl ring and the acrylic acid group, combined with the electronic properties of the methoxy-substituted diaryl ether, makes this compound an interesting candidate for research into functional organic materials. These materials are designed to have specific electronic or optical properties for use in devices like Organic Light Emitting Diodes (OLEDs).
The table below summarizes the potential contributions of the compound's structural features to functional materials.
| Structural Feature | Potential Property Contribution | Target Application |
| Conjugated Phenylacrylic Acid System | Charge Transport, Chromophore | OLEDs, Organic Electronics |
| Diaryl Ether Linkage | Thermal Stability, Solubility | High-Performance Polymers |
| Aromatic Rings (Phenoxy, Phenyl) | High Refractive Index | Optical Plastics, Lenses |
| Carboxylic Acid Group | Polymerization Site, Polarity | Functional Polymers, Coatings |
Natural Occurrence and Biosynthetic Pathway Research
Enzymatic Synthesis and Elucidation of Biosynthetic Routes
No biosynthetic pathways involving the enzymatic synthesis of (E)-3-(4-(4-Methoxyphenoxy)phenyl)acrylic acid have been identified or studied.
Emerging Research Areas and Future Directions
Design and Synthesis of Next-Generation Analogues with Tuned Specificity
The development of analogues of (E)-3-(4-(4-Methoxyphenoxy)phenyl)acrylic acid can be envisioned through established and innovative synthetic methodologies to fine-tune its physicochemical and biological properties. The core structure presents multiple sites for modification, including the aromatic rings and the acrylic acid backbone.
Key Synthetic Strategies for Analogue Development:
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are powerful tools for modifying the aromatic portions of the molecule. For instance, a Suzuki cross-coupling could be employed to introduce various substituents onto either phenyl ring, thereby altering properties like solubility, lipophilicity, and target-binding interactions. nih.gov
Condensation Reactions: The acrylic acid moiety is often synthesized via condensation reactions. The Perkin condensation, for example, is a stereospecific method for preparing (E)-acrylic acid derivatives. nih.gov By varying the aldehyde and acetic anhydride (B1165640) precursors, a diverse library of analogues can be generated.
Etherification Reactions: The diaryl ether bond itself can be formed through methods like the Ullmann condensation or Chan-Lam coupling, allowing for the synthesis of analogues with different substitution patterns on the phenoxy ring.
Table 1: Potential Synthetic Modifications and Their Rationale
| Modification Site | Potential Modification | Synthetic Method | Rationale for Modification |
| Phenyl Ring A (attached to acrylic acid) | Introduction of electron-withdrawing or -donating groups | Suzuki or Heck Coupling | Modulate electronic properties and potential biological target interactions. |
| Phenyl Ring B (phenoxy group) | Variation of substituents (e.g., alkyl, halogen, nitro) | Ullmann Condensation | Alter lipophilicity and steric hindrance to improve target specificity. |
| Acrylic Acid Moiety | Esterification or amidation of the carboxylic acid | Steglich Esterification, Amide Coupling | Enhance cell permeability and create prodrugs. |
The systematic application of these synthetic strategies would enable the creation of a library of next-generation analogues. Subsequent screening of this library could identify compounds with enhanced potency and selectivity for specific biological targets.
Exploration of Novel Applications in Interdisciplinary Fields (e.g., Chemical Biology)
The structural features of This compound suggest its potential as a scaffold for developing tools and probes in chemical biology. Diaryl ether-containing compounds have shown a range of biological activities, and the acrylic acid group can serve as a handle for further functionalization.
Potential Applications in Chemical Biology:
Enzyme Inhibition: The diaryl ether motif is present in a number of biologically active compounds, including inhibitors of enzymes like Toxoplasma gondii enoyl reductase (TgENR). nih.gov Analogues of the title compound could be designed and synthesized to target specific enzymes implicated in disease.
Antimicrobial Agents: Cinnamic acid and its derivatives are known to possess antimicrobial properties. tandfonline.com The combination of the cinnamic acid moiety with a diaryl ether could lead to novel antimicrobial agents with unique mechanisms of action.
Molecular Probes: The acrylic acid functional group can be readily modified to attach fluorescent tags or biotin (B1667282) labels. Such labeled analogues could be used as molecular probes to study biological processes, identify protein targets, and visualize the compound's distribution within cells.
Table 2: Examples of Bioactive Diaryl Ether and Cinnamic Acid Derivatives
| Compound Class | Example | Biological Activity | Potential Application |
| Diaryl Ether | Triclosan | Inhibition of fatty acid synthesis in bacteria and parasites. nih.gov | Development of novel anti-infective agents. |
| Cinnamic Acid Derivative | Ferulic Acid | Antioxidant, anti-inflammatory. | Probes for studying oxidative stress pathways. |
By leveraging the known biological activities of related compounds, researchers can guide the exploration of This compound and its derivatives in various areas of chemical biology.
Integration of Green Chemistry Principles in Synthetic Development
Future synthetic efforts towards This compound and its analogues should prioritize the incorporation of green chemistry principles to minimize environmental impact. This involves the use of safer solvents, energy-efficient reaction conditions, and catalytic methods.
Green Chemistry Approaches:
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govijnrd.org The synthesis of acrylic acid derivatives has been shown to be amenable to microwave-assisted techniques, often leading to higher yields and purity. thepharmajournal.com
Catalytic Reactions: The use of catalysts, particularly those that are recyclable or based on abundant metals, is a cornerstone of green chemistry. For instance, developing catalytic versions of the Perkin or Knoevenagel condensations can reduce the need for stoichiometric reagents and minimize waste. bepls.comajol.info
Environmentally Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids is a key goal. Research into performing cross-coupling and condensation reactions in such solvents would be a significant advancement.
Table 3: Comparison of Conventional vs. Green Synthesis Approaches for Cinnamic Acid Derivatives
| Synthesis Step | Conventional Method | Green Alternative | Advantages of Green Alternative |
| Condensation | Perkin reaction with long reflux times. thepharmajournal.com | Microwave-assisted Knoevenagel condensation. thepharmajournal.com | Reduced reaction time, lower energy consumption, often higher yields. ijnrd.org |
| Solvent | High-boiling organic solvents (e.g., toluene, DMF). | Water or ethanol. bepls.com | Reduced toxicity and environmental impact. |
| Catalyst | Stoichiometric base catalysts. | Recyclable solid acid or base catalysts. | Ease of separation and reuse, reduced waste. |
By adopting these green chemistry principles, the synthesis of This compound and its derivatives can be made more sustainable and economically viable.
Advanced Analytical Techniques for In-Depth Characterization in Complex Biological and Material Matrices
A thorough understanding of the behavior of This compound and its analogues in complex environments requires the use of advanced analytical techniques. These methods are crucial for confirming structure, determining purity, and studying interactions with biological or material systems.
Key Analytical Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: One- and two-dimensional NMR techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) are indispensable for unambiguous structure elucidation of novel analogues. nih.govmdpi.com Detailed NMR analysis can confirm the E-configuration of the double bond and the connectivity of the diaryl ether linkage. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides precise molecular weight determination, confirming the elemental composition of synthesized compounds. mdpi.com Techniques like liquid chromatography-mass spectrometry (LC-MS) are essential for analyzing the compound in complex mixtures, such as cell lysates or environmental samples. waters.comnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of synthesized compounds and for quantifying their presence in various matrices. waters.com The development of specific HPLC methods is crucial for quality control and for pharmacokinetic studies.
Table 4: Application of Advanced Analytical Techniques
| Technique | Information Provided | Application in Research |
| NMR Spectroscopy | Detailed structural information, stereochemistry. researchgate.net | Structure confirmation of new synthetic analogues. |
| Mass Spectrometry | Molecular weight and elemental composition. mdpi.com | Identification of metabolites in biological systems. |
| HPLC | Purity and concentration. waters.com | Quality control of synthetic products, pharmacokinetic analysis. |
| X-ray Crystallography | Three-dimensional molecular structure. | Elucidation of binding modes with protein targets. |
The application of these advanced analytical methods will be critical for advancing the research and development of This compound and its derivatives, from fundamental chemical studies to their potential applications in various scientific fields.
Q & A
Q. What are the optimal synthetic routes for (E)-3-(4-(4-Methoxyphenoxy)phenyl)acrylic acid, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, coupling 4-methoxyphenol with acrylate derivatives under basic conditions (e.g., K₂CO₃ in acetic acid) yields the target compound. Reaction optimization includes:
- Data Note : Yields vary significantly (68–92%) depending on stoichiometry and temperature control .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- 1H NMR : Key signals include:
- δ 7.6–7.8 ppm (doublets for acrylic protons, J = 16 Hz, confirming E-configuration).
- δ 6.8–7.2 ppm (aromatic protons from methoxyphenoxy groups).
- 13C NMR : Peaks at δ 168–170 ppm (carboxylic acid C=O) and δ 55–60 ppm (methoxy groups) .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage) .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- In vitro models :
- Anti-inflammatory : COX-2 inhibition assays (IC₅₀ determination) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Statistical validation : Triplicate experiments with ANOVA for significance (p < 0.05) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methoxy vs. trifluoromethoxy) modulate the compound’s reactivity and bioactivity?
Q. How can crystallographic data resolve contradictions in reported melting points or spectral assignments?
- Case study : Two synthesis routes for similar derivatives yielded products with melting points of 80°C (low-yield route) and 134.8°C (high-yield route). X-ray diffraction confirmed polymorphic forms influenced by recrystallization solvents .
- Resolution : Use DSC (differential scanning calorimetry) to identify polymorphs and assign definitive melting points .
Q. What strategies mitigate discrepancies in biological activity data across studies?
- Common pitfalls :
- Assay variability : Standardize protocols (e.g., ATP levels in MTT assays).
- Compound purity : HPLC quantification (>95% purity) to exclude confounding impurities .
- Meta-analysis : Cross-reference data from >3 independent studies to identify trends (e.g., consistent COX-2 inhibition despite variable IC₅₀ values) .
Q. How does the compound’s stereochemistry influence its supramolecular interactions in crystal lattices?
- X-ray analysis : The E-configuration enables planar alignment of the acrylic acid moiety, facilitating hydrogen-bonded dimer formation in the crystal lattice .
- Functional impact : Enhanced stability in solid-state formulations compared to Z-isomers .
Comparative Analysis Table
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
